3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group, and an isobutyl group attached to the isothiazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the 2,3-Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with 2,3-dimethylphenyl bromide under basic conditions.
Construction of the Isothiazolo[4,3-d]pyrimidine Core: The core structure is formed through a series of cyclization reactions involving appropriate precursors.
Final Coupling and Functionalization: The final product is obtained by coupling the piperazine derivative with the isothiazolo[4,3-d]pyrimidine core, followed by functionalization to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cell cycle progression and apoptosis induction.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves inhibition of CDK2/cyclin A2. This inhibition leads to disruption of the cell cycle, particularly at the G1/S transition, resulting in cell cycle arrest and apoptosis . The compound interacts with the ATP-binding site of CDK2, preventing phosphorylation of downstream targets essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as CDK2 inhibitors.
Piperazine Derivatives: Compounds with piperazine rings substituted with various functional groups exhibit diverse biological activities.
Uniqueness
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-13(2)12-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-10-8-25(9-11-26)16-7-5-6-14(3)15(16)4/h5-7,13H,8-12H2,1-4H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXAGFJYIVGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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